2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole
CAS No.: 622796-16-1
Cat. No.: VC21403709
Molecular Formula: C19H21N3
Molecular Weight: 291.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622796-16-1 |
|---|---|
| Molecular Formula | C19H21N3 |
| Molecular Weight | 291.4g/mol |
| IUPAC Name | 2-methyl-3-[pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole |
| Standard InChI | InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3 |
| Standard InChI Key | SMJAGZPKNZYDGL-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 |
Introduction
The compound 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole is a complex organic molecule that belongs to the indole class, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is structurally related to 2-methyl-3-[(S)-pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole, which has been documented in PubChem with a specific stereochemistry at the chiral center .
Molecular Formula and Weight
Stereochemistry
The compound with the specified stereochemistry, 2-methyl-3-[(S)-pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole, indicates that the pyridinyl(pyrrolidin-1-yl)methyl group is attached with an S configuration at the chiral center .
Chemical Identifiers
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PubChem CID: 830463
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InChI: InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3/t19-/m0/s1
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InChIKey: SMJAGZPKNZYDGL-IBGZPJMESA-N
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SMILES: CC1=C(C2=CC=CC=C2N1)C@HN4CCCC4 .
Synthesis and Preparation
While specific synthesis details for 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole are not readily available, compounds with similar structures often involve multi-step reactions including alkylation, condensation, and possibly asymmetric synthesis to achieve the desired stereochemistry. The synthesis of related indole derivatives typically involves the use of catalysts like palladium for cross-coupling reactions or chiral catalysts for asymmetric synthesis.
Comparison with Related Compounds
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